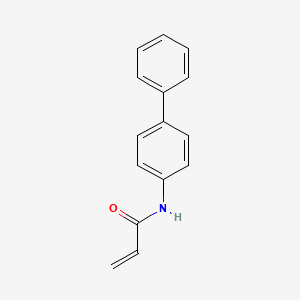

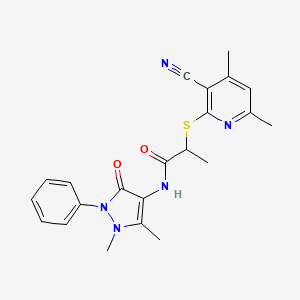

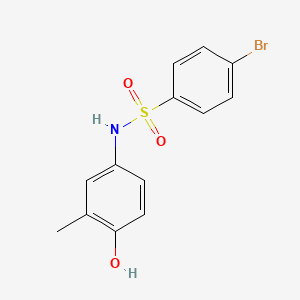

ethyl (Z)-3-(4-aminophenyl)-2-cyanoprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (Z)-3-(4-aminophenyl)-2-cyanoprop-2-enoate, commonly known as ethyl cyanoacrylate, is a type of cyanoacrylate adhesive. It is widely used in the field of scientific research due to its unique properties, such as rapid polymerization, high strength bonding, and low toxicity.

Mecanismo De Acción

The mechanism of action of ethyl cyanoacrylate involves the rapid polymerization of the adhesive upon contact with moisture. The polymerization process generates heat, which can cause tissue damage if not properly controlled. The resulting polymer forms a strong bond with the surface it is applied to, providing a quick and effective seal.

Biochemical and Physiological Effects:

Ethyl cyanoacrylate has low toxicity and is generally considered safe for use in scientific research. However, exposure to high concentrations of the adhesive can cause irritation to the skin, eyes, and respiratory system. Prolonged exposure can also lead to sensitization and allergic reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using ethyl cyanoacrylate in lab experiments is its rapid polymerization and strong bonding properties. This makes it an ideal adhesive for sealing microfluidic devices and bonding tissues together in surgical procedures. However, the rapid polymerization of the adhesive can also be a limitation, as it can cause tissue damage if not properly controlled. In addition, the adhesive is not suitable for use in experiments that require long-term stability, as it can degrade over time.

Direcciones Futuras

There are several future directions for the use of ethyl cyanoacrylate in scientific research. One potential application is in the field of drug delivery, where the adhesive could be used to deliver drugs directly to specific tissues or organs. Another potential application is in the field of tissue engineering, where the adhesive could be used to bond different types of tissues together to create functional organs. Additionally, further research could be done to improve the biocompatibility and long-term stability of the adhesive, making it suitable for a wider range of applications in scientific research.

Métodos De Síntesis

Ethyl cyanoacrylate can be synthesized by the reaction of ethyl cyanoacetate with formaldehyde and ammonium carbonate. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation to obtain pure ethyl cyanoacrylate.

Aplicaciones Científicas De Investigación

Ethyl cyanoacrylate has a wide range of applications in scientific research. It is commonly used as a tissue adhesive in surgical procedures, as it can bond tissues together quickly and efficiently. It is also used in the field of microfluidics, where it is used to seal microfluidic devices and prevent leakage. Ethyl cyanoacrylate is also used in the production of nanocomposites, where it is used as a matrix material due to its high strength and durability.

Propiedades

IUPAC Name |

ethyl (Z)-3-(4-aminophenyl)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7H,2,14H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSGEFODWJBPDP-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(C=C1)N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)

![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)

![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)